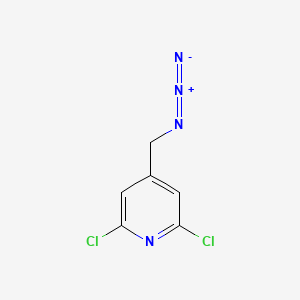

4-(Azidomethyl)-2,6-dichloropyridine

Description

Contextualizing Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, and its derivatives are fundamental scaffolds in organic chemistry. orgsyn.orgscispace.com The nitrogen atom imparts unique electronic properties to the ring, influencing its reactivity and making it a cornerstone for the synthesis of a wide range of organic molecules. orgsyn.orgtu-chemnitz.de Pyridine derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The pyridine ring can be functionalized at various positions, and the introduction of substituents like chlorine atoms significantly expands its synthetic utility by providing reactive sites for further transformations. researchgate.net For instance, 2,6-dichloropyridine (B45657) serves as a precursor to the antibiotic enoxacin and the antifungal liranaftate. wikipedia.org The presence of chlorine atoms makes the pyridine ring susceptible to nucleophilic aromatic substitution, a key reaction in building molecular complexity. scispace.com

Strategic Importance of the Azidomethyl Moiety in Chemical Transformations

The azidomethyl group (-CH₂N₃) is a highly versatile functional group in organic synthesis, primarily due to the reactivity of the azide (B81097) moiety. Organic azides are widely used as precursors to amines through reduction, and they participate in a variety of powerful chemical transformations. researchgate.net Two of the most prominent reactions involving azides are the Staudinger ligation and the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry." researchgate.net These reactions are known for their high efficiency and reliability, making them ideal for constructing complex molecules, including peptides and heterocycles. researchgate.netgoogle.com The azidomethyl group, in particular, can be used to introduce a nitrogen-containing functional group, which is a common feature in biologically active compounds. arkat-usa.org

Rationale for Research Focus on 4-(Azidomethyl)-2,6-dichloropyridine as a Versatile Synthetic Precursor

The combination of a 2,6-dichloropyridine core with a 4-azidomethyl substituent in a single molecule, "this compound," creates a trifunctional synthetic building block with significant potential. The two chlorine atoms on the pyridine ring can be selectively substituted by various nucleophiles, allowing for the introduction of diverse functional groups. Simultaneously, the azidomethyl group offers a gateway to a rich variety of chemical transformations independent of the ring chemistry.

This unique combination allows for a modular and convergent approach to the synthesis of complex target molecules. For example, one could envision a synthetic strategy where the azidomethyl group is first utilized in a cycloaddition reaction to form a triazole ring, followed by the sequential substitution of the two chlorine atoms to build a highly functionalized pyridine derivative. The orthogonality of the reactivity of the chloro and azidomethyl groups is a key feature that would make this compound a valuable tool for synthetic chemists.

While direct synthesis of this compound is not well-documented, a plausible synthetic route would involve the nucleophilic substitution of a corresponding 4-(halomethyl)-2,6-dichloropyridine, such as 4-(bromomethyl)-2,6-dichloropyridine (B62455), with an azide salt like sodium azide. chemimpex.com

Overview of Research Domains Pertaining to this compound

Based on the reactivity of its constituent parts, research involving this compound could span several domains:

Medicinal Chemistry: The compound could serve as a scaffold for the synthesis of novel drug candidates. The dichloropyridine motif is present in existing drugs, and the ability to introduce a wide range of functionalities via the azidomethyl group could lead to the discovery of new bioactive molecules.

Agrochemicals: Similar to its application in pharmaceuticals, this precursor could be used to develop new herbicides and insecticides. chemimpex.com

Materials Science: The ability to participate in click chemistry makes the azidomethyl group a useful handle for attaching the pyridine core to polymers or surfaces, potentially leading to the development of new functional materials. chemimpex.com

Heterocyclic Chemistry: The compound is an ideal starting material for the synthesis of novel and complex heterocyclic systems by exploiting the reactivity of both the chlorinated ring and the azidomethyl side chain.

Despite this clear potential, a comprehensive search of scientific literature and chemical databases did not yield specific research findings, detailed synthetic protocols, or extensive characterization data for this compound. This suggests that the compound remains a relatively unexplored entity in the field of organic synthesis, representing an open area for future research and development.

Properties

CAS No. |

823189-02-2 |

|---|---|

Molecular Formula |

C6H4Cl2N4 |

Molecular Weight |

203.03 g/mol |

IUPAC Name |

4-(azidomethyl)-2,6-dichloropyridine |

InChI |

InChI=1S/C6H4Cl2N4/c7-5-1-4(3-10-12-9)2-6(8)11-5/h1-2H,3H2 |

InChI Key |

JEIPWTSCQHHAFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)CN=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Azidomethyl 2,6 Dichloropyridine

Precursor Synthesis and Functionalization Strategies Leading to the Pyridine (B92270) Scaffold

The foundational precursor for this synthesis is the 2,6-dichloropyridine (B45657) scaffold. The general synthesis of 2,6-dichloropyridine itself can be achieved through the direct chlorination of pyridine or 2-chloropyridine (B119429) at high temperatures. wikipedia.orggoogle.comgoogle.com However, to install a functional group at the 4-position, more targeted strategies are required, often starting from already substituted pyridine derivatives.

Two principal retrosynthetic pathways are considered for accessing key intermediates: one beginning with a 4-methyl-substituted pyridine and the other starting from a 4-carboxy-substituted pyridine.

Route A: Synthesis of 2,6-Dichloro-4-methylpyridine (B1311327)

This route begins with a precursor like 2,6-dihydroxy-4-methylpyridine. The hydroxyl groups can be replaced by chlorine atoms using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This type of transformation is a well-established method for converting hydroxypyridines (or their tautomeric pyridone forms) into chloropyridines. google.com The resulting 2,6-dichloro-4-methylpyridine is a key intermediate that allows for functionalization of the methyl group.

Route B: Synthesis of 2,6-Dichloro-4-(hydroxymethyl)pyridine

An alternative and highly versatile strategy involves the synthesis of 2,6-dichloro-4-(hydroxymethyl)pyridine. This pathway often starts from citrazinic acid (2,6-dihydroxyisonicotinic acid). google.comchemicalbook.com The synthesis proceeds through the following key steps:

Chlorination: Citrazinic acid is converted to 2,6-dichloroisonicotinic acid by heating with a chlorinating agent like phosphorus oxychloride. google.comchemicalbook.com

Esterification: The resulting carboxylic acid is then esterified, for example, by reacting it with methanol (B129727) in the presence of an acid catalyst or by first converting the acid to its acyl chloride with thionyl chloride (SOCl₂) followed by the addition of methanol to yield methyl 2,6-dichloroisonicotinate. guidechem.com

Reduction: The final step to the precursor is the reduction of the ester group. This can be accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. This reaction reduces the ester to a primary alcohol, yielding the target precursor, 2,6-dichloro-4-(hydroxymethyl)pyridine.

The availability of these two key precursors, 2,6-dichloro-4-methylpyridine and 2,6-dichloro-4-(hydroxymethyl)pyridine, opens up distinct pathways for the final installation of the azidomethyl group.

Installation of the Azidomethyl Group: Reaction Mechanisms and Conditions

The introduction of the azide (B81097) functionality onto the C-4 methyl or hydroxymethyl group is typically accomplished through nucleophilic substitution, where an azide salt acts as the nucleophile.

The core of the synthesis lies in a classic Sₙ2 reaction, where a good leaving group attached to the benzylic-type carbon is displaced by the azide anion (N₃⁻).

This approach utilizes 2,6-dichloro-4-methylpyridine as the starting material.

Free-Radical Halogenation: The methyl group is first activated by converting it into a halomethyl group. This is typically achieved through a free-radical halogenation reaction. Using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in an inert solvent like carbon tetrachloride (CCl₄) under reflux or photochemical conditions, selectively brominates the benzylic position to yield 4-(bromomethyl)-2,6-dichloropyridine (B62455). daneshyari.comyoutube.com The nitrogen atom in the pyridine ring has a deactivating effect on the radical stability of adjacent methyl groups, making the C-4 methyl group a suitable candidate for this reaction. daneshyari.com

Nucleophilic Azidation: The resulting 4-(bromomethyl)-2,6-dichloropyridine possesses an excellent leaving group (Br⁻) at a reactive benzylic-type position. This intermediate is then subjected to nucleophilic substitution with an azide salt, most commonly sodium azide (NaN₃). The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvates the sodium cation while leaving the azide anion highly nucleophilic. This facilitates a clean Sₙ2 displacement of the bromide, yielding the final product, 4-(azidomethyl)-2,6-dichloropyridine. researchgate.netnih.gov

This pathway begins with 2,6-dichloro-4-(hydroxymethyl)pyridine, which is available commercially or can be synthesized as described previously. apolloscientific.co.uk Since the hydroxyl group is a poor leaving group, it must first be converted into a more reactive species.

Activation of the Hydroxyl Group: Two common methods are employed for this activation:

Conversion to a Sulfonate Ester: The alcohol is reacted with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine or triethylamine. This converts the hydroxyl group into a tosylate or mesylate, both of which are excellent leaving groups for Sₙ2 reactions.

Conversion to a Halide: The alcohol can be directly converted to the corresponding halide. For instance, reaction with thionyl chloride (SOCl₂) can produce 4-(chloromethyl)-2,6-dichloropyridine, while reaction with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) can yield 4-(bromomethyl)-2,6-dichloropyridine. The conversion of similar structures like 2,6-bis(hydroxymethyl)pyridine to 2,6-bis(bromomethyl)pyridine (B1268884) is a known procedure. nih.gov

Nucleophilic Azidation: Once the hydroxyl group has been converted into a good leaving group (e.g., -OTs, -OMs, -Cl, or -Br), the subsequent step is identical to the one described in the previous section: an Sₙ2 reaction with sodium azide in a suitable polar aprotic solvent to afford this compound.

The following table summarizes typical conditions for the key nucleophilic azidation step.

| Precursor | Leaving Group | Azide Source | Solvent | Typical Temperature | Reference Principle |

|---|---|---|---|---|---|

| 4-(Bromomethyl)-2,6-dichloropyridine | -Br | NaN₃ | DMF | 25-60 °C | researchgate.net |

| 4-(Chloromethyl)-2,6-dichloropyridine | -Cl | NaN₃ | DMSO | 40-80 °C | General Sₙ2 |

| 4-(Tosyloxymethyl)-2,6-dichloropyridine | -OTs | NaN₃ | Acetonitrile (B52724) | Reflux | General Sₙ2 |

To maximize the yield and purity of this compound during the nucleophilic substitution step, several reaction parameters must be carefully controlled.

Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are preferred. They effectively dissolve the inorganic azide salt while poorly solvating the azide anion, thereby enhancing its nucleophilicity and accelerating the Sₙ2 reaction rate.

Temperature: The reaction temperature is a critical factor. While higher temperatures increase the reaction rate, they can also promote side reactions or decomposition of the azide product. For reactive precursors like the bromomethyl derivative, the reaction can often be run at or slightly above room temperature. Less reactive substrates, such as the chloromethyl derivative, may require moderate heating.

Concentration: The concentration of reactants can influence the reaction rate. Following standard Sₙ2 kinetics, the rate is dependent on the concentration of both the substrate and the nucleophile. Using a slight excess of sodium azide can help drive the reaction to completion.

Purity of Reactants: The starting halomethyl or sulfonylmethyl pyridine must be of high purity, as impurities can lead to undesired side products that may be difficult to separate from the final azide compound.

The synthesis of the azidomethyl group can be approached through both non-catalytic and catalytic lenses, depending on the chosen precursor.

Non-Catalytic Methodologies: The most direct and widely used method is the non-catalytic Sₙ2 displacement of a halide or sulfonate by an inorganic azide salt (e.g., NaN₃ or KN₃). This process relies solely on the intrinsic reactivity of the substrate and the nucleophile under appropriate solvent and temperature conditions. This pathway is highly efficient for substrates with good leaving groups, such as the bromomethyl and tosyloxymethyl derivatives.

Catalytic Methodologies: Catalytic methods are particularly valuable when starting from precursors with poor leaving groups, such as the 2,6-dichloro-4-(hydroxymethyl)pyridine. Instead of a two-step activation-then-substitution process, a one-pot catalytic conversion can be employed. For instance, the direct conversion of benzylic alcohols to the corresponding azides can be catalyzed by Lewis acids. Copper(II) triflate (Cu(OTf)₂) has been shown to be an effective catalyst for the azidation of alcohols using trimethylsilyl (B98337) azide (TMSN₃) as the azide source. The proposed mechanism involves the Lewis acidic copper catalyst activating the alcohol, facilitating its departure and subsequent attack by the azide.

Nucleophilic Substitution Approaches for Azide Incorporation

Chemo- and Regioselectivity Considerations in Synthesis

In the synthesis of this compound from 4-(chloromethyl)-2,6-dichloropyridine, chemo- and regioselectivity are critical considerations. The substrate contains three potential sites for nucleophilic attack by the azide anion: the carbon of the chloromethyl group and the two chlorine-bearing carbons of the pyridine ring (C2 and C6).

Chemoselectivity: The primary challenge is to ensure that the azide nucleophile reacts exclusively with the chloromethyl group and not with the chloro substituents on the pyridine ring. The observed high chemoselectivity for the displacement of the benzylic-like chloride is due to the significant difference in reactivity between a benzylic-type halide and an aryl halide.

SN2 at the Chloromethyl Group: The carbon of the chloromethyl group is sp³-hybridized and is an excellent electrophile for an SN2 reaction. The transition state is stabilized by the electron-withdrawing pyridine ring.

Nucleophilic Aromatic Substitution (SNAr) at the Ring Carbons: The carbons at the 2- and 6-positions are sp²-hybridized and are part of an aromatic system. Nucleophilic aromatic substitution on such a system is generally much more difficult and requires harsher reaction conditions (high temperatures and/or pressures) or the presence of strong electron-withdrawing groups ortho and para to the leaving group. While the nitrogen in the pyridine ring and the second chloro substituent do activate the ring towards nucleophilic attack to some extent, these positions are significantly less reactive than the chloromethyl group under the mild conditions typically employed for the azidation of benzylic halides.

Regioselectivity: As the two chloro substituents on the pyridine ring are in equivalent positions (C2 and C6), and the substitution occurs at the C4-methyl group, regioselectivity with respect to the pyridine ring is not a factor in this specific transformation. The reaction is inherently regioselective for the 4-position as that is where the reactive functional group is located on the starting material.

The following table summarizes the factors governing the selectivity of this reaction.

| Factor | Influence on Selectivity | Outcome |

|---|---|---|

| Nature of the Electrophilic Carbon | sp³-hybridized benzylic-like carbon vs. sp²-hybridized aromatic carbon. | Preferential attack at the sp³ carbon of the chloromethyl group. |

| Reaction Mechanism | SN2 at the side chain vs. SNAr on the ring. | The SN2 reaction has a much lower activation energy under mild conditions. |

| Reaction Conditions | Mild temperatures (room temperature to ~60 °C) and standard pressure. | Conditions favor the kinetically controlled SN2 product and are generally insufficient to promote SNAr. |

Scalability and Efficiency of Synthetic Routes

The scalability and efficiency of the synthesis of this compound are crucial for its potential application in larger-scale chemical production. The inferred synthetic route from 4-(chloromethyl)-2,6-dichloropyridine is generally considered to be efficient and scalable, with several factors contributing to this assessment.

Efficiency:

High Conversion and Yield: Nucleophilic substitution reactions of this type often proceed with high conversion rates and yields, typically exceeding 90%, provided the reaction conditions are optimized.

Atom Economy: The reaction has a good atom economy, with the main byproduct being sodium chloride, which is easily removed during workup.

Reaction Time: The reaction times are generally moderate, which is favorable for efficient production cycles.

Scalability:

Availability of Starting Materials: The precursor, 4-(chloromethyl)-2,6-dichloropyridine, can be synthesized from commercially available starting materials, although its direct commercial availability may be limited. 2,6-Dichloropyridine is a readily available commodity chemical.

Reaction Conditions: The reaction does not require extreme temperatures or pressures, which simplifies the engineering requirements for large-scale reactors.

Safety Considerations: A significant consideration for scaling up this synthesis is the use of sodium azide. Sodium azide is a toxic and potentially explosive substance, especially in the presence of acids (which can generate highly toxic and explosive hydrazoic acid) or certain metals. Therefore, strict safety protocols, including appropriate quenching procedures and waste disposal, are essential for large-scale production. The final product, an organic azide, should also be handled with care due to its potential thermal instability.

Product Isolation: The product can typically be isolated by extraction and purified by crystallization or chromatography. For large-scale production, crystallization is the more cost-effective purification method.

The table below outlines key considerations for the scalability of this synthetic route.

| Aspect | Consideration | Implication for Scalability |

|---|---|---|

| Reagent Cost and Availability | Sodium azide and common organic solvents are relatively inexpensive and widely available. The availability of the chlorinated pyridine precursor is a key factor. | Generally favorable, contingent on the precursor's availability. |

| Process Safety | Use of sodium azide and the formation of an organic azide require careful handling and specialized safety measures. | Requires investment in appropriate safety infrastructure and protocols. |

| Reaction Engineering | The reaction is typically a straightforward batch process that does not require specialized equipment. | Good scalability from a process engineering perspective. |

| Workup and Purification | Standard extractive workup and purification by crystallization are amenable to large-scale operations. | Favorable for industrial-scale production. |

| Environmental Impact | Use of organic solvents and azide-containing waste streams require proper management and disposal. | Requires adherence to environmental regulations and potentially the implementation of solvent recycling. |

Reactivity and Mechanistic Pathways of 4 Azidomethyl 2,6 Dichloropyridine

Azide (B81097) Reactivity Profiles

The azide functional group in 4-(azidomethyl)-2,6-dichloropyridine serves as a versatile handle for a variety of chemical transformations. Its reactivity is centered around the terminal nitrogen atom, which can act as a nucleophile, and the potential for the entire group to participate in concerted cycloaddition reactions or undergo reduction with the loss of dinitrogen gas.

Cycloaddition Reactions of the Azidomethyl Group (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a powerful transformation for the synthesis of 1,2,3-triazoles. The copper(I)-catalyzed version of this reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of "click chemistry," prized for its high efficiency, regioselectivity (yielding the 1,4-disubstituted isomer exclusively), and mild reaction conditions. nih.govwikipedia.orgorganic-chemistry.org For this compound, the reaction involves the coupling of the azidomethyl group with a terminal alkyne in the presence of a copper(I) catalyst.

The general reaction is as follows:

Figure 1: General scheme for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with a generic terminal alkyne.

The reaction is highly exothermic, with a large negative reaction energy, indicating that the triazole product is thermodynamically very stable. arxiv.org Computational studies on simpler azide-alkyne systems show reaction energies to be highly favorable. arxiv.org The rate-limiting step in the catalytic cycle is generally considered to be the cycloaddition of the azide to the copper-acetylide complex. nih.gov

Below is a representative table of kinetic data for the CuAAC reaction of benzyl (B1604629) azide (a close structural analog) with various alkynes, which provides an expected performance framework for this compound.

| Alkyne Reactant | Catalyst System | Solvent | Rate Constant (k) [M⁻¹s⁻¹] |

| Phenylacetylene | Cu(I) | DMSO | ~0.1 - 1.0 |

| Propargyl Alcohol | Cu(I) | H₂O/t-BuOH | ~0.5 - 2.0 |

| Hex-1-yne | NHC-Cu(I) | Neat | Slower than aromatic alkynes |

| Propiolamides | Cu(I)/THPTA | H₂O | Generally faster than propargyl ethers |

This table presents typical kinetic data for benzyl azide, an analog of this compound, to illustrate expected reactivity trends. nih.govnih.gov The specific rates for the title compound may vary.

The electronic properties of both the azide and the alkyne can influence the efficiency of the CuAAC reaction. For the azide, the reactivity is dependent on the electronic properties of its substituent. researchgate.net The this compound molecule contains a highly electron-deficient pyridine (B92270) ring due to the two chlorine atoms. This strong electron-withdrawing effect is transmitted to the azidomethyl group. In strain-promoted azide-alkyne cycloadditions (SPAAC), electron-deficient aryl azides have been shown to exhibit significantly accelerated reaction rates. nih.govnih.gov This suggests that the electron-deficient nature of the dichloropyridyl group in this compound would likely enhance its reactivity in CuAAC reactions compared to simple benzyl azide.

The steric hindrance around the azide group can also play a role. researchgate.net However, in this compound, the azide is attached to a methylene (B1212753) spacer, which should minimize direct steric clash with the pyridine ring, allowing for efficient approach to the alkyne.

| Azide Substituent | Electronic Effect | Expected Relative Rate |

| 4-Methoxybenzyl | Electron-donating | Baseline |

| Benzyl | Neutral | Moderate |

| 4-Nitrobenzyl | Electron-withdrawing | Fast |

| 4-(2,6-Dichloropyridyl)methyl | Strongly Electron-withdrawing | Very Fast |

This table provides a qualitative comparison of expected reaction rates based on the electronic effects of the substituent on the azide. The strong electron-withdrawing nature of the 2,6-dichloropyridyl group is predicted to accelerate the cycloaddition.

Reduction of the Azide Moiety to Primary Amine Derivatives

The azide group of this compound can be readily reduced to the corresponding primary amine, 4-(aminomethyl)-2,6-dichloropyridine. This transformation is valuable for introducing a primary amine functionality, which can be used for further synthetic modifications. The two primary methods for this reduction are catalytic hydrogenation and the Staudinger reaction.

Catalytic hydrogenation is a common method for reducing azides to amines using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). organicchemistrytutor.comlibretexts.org The reaction proceeds via the adsorption of the azide and hydrogen onto the catalyst surface. libretexts.org The azide is sequentially reduced, likely through intermediate imine species, to the final amine, with nitrogen gas as the only byproduct.

A general mechanism involves:

Adsorption of the azide onto the catalyst surface.

Sequential addition of hydrogen atoms to the azide group.

Loss of a molecule of dinitrogen (N₂).

Further hydrogenation of the resulting imine or nitrene intermediate.

Desorption of the primary amine product from the catalyst surface.

A key consideration for the catalytic hydrogenation of this compound is the potential for side reactions, including the reduction of the pyridine ring or dehalogenation. The hydrogenation of pyridine rings typically requires harsh conditions, such as high pressures and temperatures or strongly acidic media. asianpubs.orgnih.gov Therefore, to selectively reduce the azide group, milder conditions should be employed.

| Catalyst | Pressure (H₂) | Temperature | Solvent | Outcome |

| Pd/C (10%) | 1 atm | Room Temp. | Methanol (B129727)/Ethanol | Selective azide reduction expected |

| PtO₂ | 1-3 atm | Room Temp. | Ethyl Acetate | Selective azide reduction expected |

| PtO₂ | 50-70 bar | Room Temp. | Glacial Acetic Acid | Potential for pyridine ring reduction |

| Raney Nickel | High pressure | High Temp. | Ethanol | High risk of ring reduction and dehalogenation |

This table outlines typical conditions for catalytic hydrogenation and the expected selectivity for the reduction of the azide in this compound.

The Staudinger reaction provides a mild and highly chemoselective method for the reduction of azides to amines, avoiding the harsh conditions of catalytic hydrogenation. organicchemistrytutor.comwikipedia.orgorganic-chemistry.org The reaction involves treating the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an aza-ylide intermediate, which is then hydrolyzed to yield the primary amine and the corresponding phosphine oxide. wikipedia.org

The mechanism proceeds in two main steps:

Nucleophilic attack of the phosphine on the terminal nitrogen of the azide to form a phosphazide (B1677712) intermediate. This intermediate then loses N₂ gas to form an aza-ylide (or iminophosphorane). wikipedia.org

Hydrolysis of the aza-ylide with water to produce the primary amine and a phosphine oxide byproduct. wikipedia.org

Figure 2: The reaction mechanism of the Staudinger reduction of an organic azide to a primary amine.

The Staudinger ligation is a related process where an electrophilic trap is incorporated into the phosphine reagent, allowing for the formation of a stable amide bond in a single step without the need for a separate hydrolysis step. nih.gov This pathway is particularly useful in bioconjugation applications.

Thermally Induced Rearrangements and Decomposition Pathways of this compound

The thermal behavior of this compound is dictated by the energetic azide functional group. While specific studies on this exact molecule are not prevalent in the reviewed literature, the thermal decomposition of analogous aromatic azides, such as 4-azido-2,3,5,6-tetrafluoropyridine (B1197644), provides significant insight into its expected reactivity. rsc.org Upon heating, organic azides are known to extrude dinitrogen gas (N₂) to form highly reactive nitrene intermediates.

In the case of this compound, thermal activation would likely lead to the formation of the corresponding nitrene. This nitrene is a potent electrophile and can undergo a variety of subsequent reactions, which constitute the decomposition pathways of the parent molecule. These pathways can include:

Intramolecular Rearrangements: The nitrene could potentially rearrange, although the specific products would depend on the reaction conditions and the surrounding molecular structure.

Intermolecular Reactions: In the presence of other reagents, the nitrene can undergo insertion into C-H or other bonds, or react with nucleophiles. For instance, the nitrene derived from 4-azido-2,3,5,6-tetrafluoropyridine has been shown to react with cyclohexane (B81311) to yield a C-H insertion product. rsc.org

Dimerization and Polymerization: In the absence of suitable trapping agents, the highly reactive nitrene can react with another nitrene molecule or the parent azide, leading to the formation of azo compounds or polymeric materials. The decomposition of 4-azido-2,3,5,6-tetrafluoropyridine at temperatures above 130°C is reported to yield an intractable solid, suggesting that polymerization is a likely decomposition pathway in the condensed phase. rsc.org

It is also important to consider that the azidomethyl group might participate in 1,3-dipolar cycloaddition reactions with suitable dipolarophiles, such as alkenes and alkynes. This type of reaction can sometimes compete with nitrene formation, especially at elevated temperatures. rsc.org

Table 1: Expected Products from Thermally Induced Reactions of this compound

| Reactant/Condition | Expected Product Type | Plausible Mechanism |

|---|---|---|

| Inert Solvent, Heat | Polymeric materials, Azo compounds | Nitrene formation followed by polymerization/dimerization |

| Cyclohexane, Heat | C-H insertion product | Nitrene formation followed by intermolecular C-H insertion |

| Alkene/Alkyne, Heat | Triazoline/Triazole derivatives | 1,3-dipolar cycloaddition |

Reactivity of the Dichloropyridine Core

The 2,6-dichloro-substituted pyridine ring in this compound is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack and amenable to modern cross-coupling methodologies. The two chlorine atoms are potential leaving groups for substitution reactions and provide handles for the introduction of new functional groups through transition-metal catalysis.

Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Ring

The electron-withdrawing nature of the pyridine nitrogen atom and the two chlorine atoms activates the ring towards nucleophilic aromatic substitution (SNAr). This reaction proceeds via a Meisenheimer-like intermediate, and the regioselectivity of the substitution is influenced by both electronic and steric factors.

In principle, a nucleophile can attack at either the C2 or C6 position of the pyridine ring. Due to the symmetry of the 2,6-disubstitution pattern with respect to the 4-substituent, these positions are electronically equivalent in the starting material. However, the course of the reaction and the potential for selective monosubstitution can be influenced by the nature of the nucleophile and the reaction conditions.

For a monosubstitution to occur selectively, careful control of stoichiometry and reaction conditions is necessary. The introduction of the first nucleophile will electronically differentiate the two remaining chloro-positions, which could allow for a subsequent, selective substitution with a different nucleophile.

The reactivity and selectivity of SNAr reactions on dichloropyridines are highly dependent on the reaction conditions. Key factors include:

Nucleophile: The nature of the nucleophile (e.g., its hardness/softness, steric bulk) can influence the rate and selectivity of the reaction. For instance, sterically hindered nucleophiles might favor attack at the less hindered position, though in this symmetrically substituted molecule, this effect is initially absent.

Solvent: The polarity and hydrogen-bonding ability of the solvent can affect the stability of the Meisenheimer intermediate and the solubility of the reactants, thereby influencing the reaction rate. Non-polar, aprotic solvents have been shown to favor ortho-selectivity in the SNAr of 3-substituted 2,6-dichloropyridines by promoting coordination of the counter-ion of the nucleophile to the directing group. researchgate.net

Temperature: Higher temperatures generally increase the reaction rate but may decrease selectivity.

Counter-ion: In the case of anionic nucleophiles, the nature of the counter-ion (e.g., Li⁺, Na⁺, K⁺) can play a role in directing the substitution, particularly if there is a coordinating group on the pyridine ring. researchgate.net

Table 2: General Conditions for SNAr on Dichloropyridines

| Nucleophile | Solvent | Temperature | Potential Product |

|---|---|---|---|

| Alkoxides (e.g., NaOMe) | Alcohols (e.g., MeOH), THF, Toluene | Room Temp. to Reflux | 2-Alkoxy-6-chloropyridine derivative |

| Amines (e.g., Piperidine) | DMF, DMSO, Dioxane | Elevated Temp. | 2-Amino-6-chloropyridine derivative |

| Thiols (e.g., NaSPh) | DMF, Ethanol | Room Temp. to Elevated Temp. | 2-Thiophenyl-6-chloropyridine derivative |

Cross-Coupling Reactions at the Halogenated Pyridine Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to functionalizing halogenated pyridines.

The two chlorine atoms at the C2 and C6 positions of this compound serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Negishi, and Sonogashira couplings. A key challenge in the functionalization of dihalogenated heterocycles is achieving site-selectivity.

While the two chlorine atoms in the starting material are chemically equivalent, the first cross-coupling reaction will likely proceed at one of these positions. Achieving selective mono-functionalization is often possible by carefully controlling the reaction conditions. The electronic and steric properties of the newly introduced group will then influence the reactivity of the remaining chlorine atom in a subsequent cross-coupling reaction.

Ligand selection is crucial for controlling the selectivity of cross-coupling reactions on dihaloheteroarenes. nih.gov The use of sterically hindered N-heterocyclic carbene (NHC) ligands, for example, has been shown to promote cross-coupling at positions distal to the nitrogen atom in 2,4-dichloropyridines. nih.gov While the electronic environment of 2,6-dichloropyridines is different, the principle of ligand-controlled selectivity remains a key strategy for the selective functionalization of this compound.

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Dichloropyridines

| Reaction Name | Coupling Partner | Catalyst/Ligand System (General) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Boronic acid/ester | Pd(OAc)₂, Pd(PPh₃)₄ / SPhos, XPhos | 2-Aryl/vinyl-6-chloropyridine derivative |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 2-Aryl/vinyl/alkynyl-6-chloropyridine derivative |

| Negishi Coupling | Organozinc reagent | Pd(dba)₂ / P(o-tol)₃ | 2-Alkyl/aryl-6-chloropyridine derivative |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | 2-Alkynyl-6-chloropyridine derivative |

Regioselectivity in Cross-Coupling Transformations

The 2,6-dichloropyridine (B45657) scaffold presents two electronically distinct positions for cross-coupling reactions. The chlorine atoms at the C2 and C6 positions are susceptible to substitution via transition-metal catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. However, achieving regioselectivity in such reactions is a significant synthetic challenge.

In palladium-catalyzed cross-couplings of dihalogenated N-heteroarenes, halides adjacent to the nitrogen atom are conventionally more reactive. nih.gov This preference is attributed to the electronic nature of the pyridine ring, where the C2 and C6 positions are more electron-deficient, facilitating oxidative addition of the palladium catalyst. Theoretical studies on halo-heterocycles have indicated that the C2-Cl bond is weaker and more easily distorted to fit the transition state geometry required for oxidative addition. nih.gov

However, recent advancements have demonstrated that this inherent regioselectivity can be overturned through strategic ligand choice. The use of very sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov This "ligand-controlled" regioselectivity is a powerful tool for accessing otherwise difficult-to-synthesize isomers. While direct studies on this compound are not prevalent, these principles suggest that selective functionalization at either the C2 or C6 position could be achieved through careful selection of the catalytic system.

For instance, a less sterically demanding phosphine ligand might favor coupling at the C2/C6 positions, while a bulky NHC ligand could potentially direct the reaction to a less conventional site, although in the case of a 2,6-disubstituted pyridine, both positions are adjacent to the nitrogen. The subtle electronic influence of the 4-(azidomethyl) group would also play a role in modulating the reactivity of the C2 and C6 positions.

Microwave-assisted Suzuki coupling has also emerged as an efficient method for achieving C4-substitution in 2,4-dichloropyrimidines, suggesting that non-conventional heating methods could also influence the regiochemical outcome of cross-coupling reactions involving this compound. mdpi.com

The following table summarizes the expected regiochemical outcomes based on catalyst selection for a generic 2,6-dichloropyridine system, which can be extrapolated to this compound.

| Catalyst System | Expected Major Product | Rationale |

| Pd(PPh₃)₄ | 2-Substituted-6-chloro-4-(azidomethyl)pyridine | Less sterically hindered phosphine ligands generally favor coupling at the more electronically activated C2/C6 positions. |

| Pd(0) with bulky NHC ligand | Potentially altered selectivity | Sterically demanding ligands can override the inherent electronic preferences of the substrate. |

Interplay Between Azide and Pyridine Core Reactivity

The presence of both an azido (B1232118) group and a dichloropyridine core within the same molecule opens up avenues for diverse and complex synthetic strategies. The key to unlocking this potential lies in understanding and controlling the interplay between the reactivity of these two functionalities.

Synergistic Effects in Multi-Step Transformations

Beyond orthogonal strategies, the azide and pyridine functionalities can also act synergistically in multi-step transformations, where the modification of one group influences the reactivity of the other or enables subsequent reactions.

For instance, the product of a cross-coupling reaction at the C2 or C6 position could be designed to participate in a subsequent intramolecular reaction with the azide group. This could be an intramolecular cycloaddition or a Staudinger ligation, leading to the formation of novel heterocyclic ring systems.

Furthermore, the electronic properties of the substituent introduced via cross-coupling can influence the reactivity of the azidomethyl group. An electron-donating group introduced at the C2 position could potentially modulate the electronics of the azide, although this effect would be transmitted through the pyridine ring and the methylene spacer.

The development of one-pot or sequential multi-step syntheses involving this compound could lead to highly efficient routes to complex target molecules. For example, a process could be envisioned where a cross-coupling reaction is followed by an in-situ azide modification, streamlining the synthetic process and avoiding the isolation of intermediates. While specific examples for this compound are not yet widely reported, the principles of synergistic reactivity are well-established in organic synthesis.

Applications of 4 Azidomethyl 2,6 Dichloropyridine in Advanced Organic Synthesis

Construction of Complex Heterocyclic Architectures

The inherent reactivity of the azido (B1232118) group in 4-(Azidomethyl)-2,6-dichloropyridine makes it an excellent precursor for building elaborate heterocyclic systems. Its ability to participate in cycloaddition reactions is particularly valuable for creating fused and polycyclic scaffolds containing nitrogen.

Synthesis of Triazole-Fused Pyridine (B92270) Systems via Click Chemistry

The azidomethyl group is a perfect handle for "click chemistry," a concept describing reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The most prominent example of a click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole. organic-chemistry.orgnih.gov

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) variant is particularly efficient, proceeding at room temperature and specifically yielding the 1,4-disubstituted triazole regioisomer. organic-chemistry.org Utilizing this compound, this reaction allows for the straightforward linkage of the dichloropyridyl moiety to a wide array of alkyne-containing molecules. This method is a cornerstone for creating complex molecules with potential applications in medicinal chemistry and materials science. nih.gov While the classic thermal reaction can lead to mixtures of regioisomers, the catalyzed versions offer high selectivity. organic-chemistry.orgmdpi.com

The general scheme for this transformation is shown below:

Interactive Data Table 1: Examples of Triazole Synthesis via Click Chemistry

| Alkyne Reactant | Catalyst | Resulting Triazole Structure | Regioselectivity |

|---|---|---|---|

| Phenylacetylene | Cu(I) salts | 1-((2,6-dichloropyridin-4-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 1,4-disubstituted organic-chemistry.org |

| Propargyl alcohol | Cu(I) salts | (1-((2,6-dichloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol | 1,4-disubstituted organic-chemistry.org |

| Diphenylacetylene | Thermal | Mixture of regioisomers | Low organic-chemistry.orgrsc.org |

| Phenylacetylene | Ru(II) catalysts | 1-((2,6-dichloropyridin-4-yl)methyl)-5-phenyl-1H-1,2,3-triazole | 1,5-disubstituted mdpi.com |

This methodology allows for the efficient synthesis of diverse N-heterocyclic derivatives of 1,2,3-triazoles, which are biologically important units. nih.gov

Formation of Polycyclic Nitrogen-Containing Scaffolds

Beyond simple triazole formation, this compound can be used to construct more complex, polycyclic nitrogen-containing frameworks. The azide group can participate in cascade reactions, where an initial cycloaddition is followed by further intramolecular cyclizations to build fused ring systems. For instance, transition-metal-free azide-alkyne cycloaddition/hydroamination cascade reactions have been reported for the construction of triazole-fused piperazin-2-ones. rsc.org

Furthermore, the dichloropyridine core itself can be a template for building fused systems. The chlorine atoms can be displaced by nucleophiles in subsequent steps after the initial modification of the azidomethyl group, leading to the formation of intricate scaffolds. This sequential reactivity is a powerful tool for generating molecular diversity from a single starting material. mdpi.com The development of such synthetic routes is crucial for creating novel molecular architectures, such as those found in photodynamic agents or coordination polymers. mdpi.comnih.gov

Derivatization into Functionalized Pyridine Building Blocks

The distinct reactivity of the azidomethyl group and the chloro-substituents allows for the selective modification of this compound, transforming it into a variety of functionalized building blocks for further synthesis.

Precursors for Substituted Aminomethylpyridines

A primary application of azides in organic synthesis is their reduction to primary amines. The azidomethyl group of this compound can be readily reduced to the corresponding aminomethyl group, yielding 4-(aminomethyl)-2,6-dichloropyridine. This transformation is typically achieved through methods such as catalytic hydrogenation or the Staudinger reaction.

This resulting aminomethylpyridine is a valuable building block. For example, collections of novel aminomethylpyridines have been synthesized and investigated as potential inhibitors of enzymes like dipeptidyl peptidase IV (DPP-4). nih.gov The primary amine can be further derivatized to form a wide range of amides, sulfonamides, and other substituted amines, providing access to large libraries of compounds for screening in drug discovery. nih.gov

Interactive Data Table 2: Conversion to Aminomethylpyridines and Derivatives

| Reaction | Reagents | Product |

|---|---|---|

| Azide Reduction | H₂, Pd/C or PPh₃, H₂O | 4-(aminomethyl)-2,6-dichloropyridine |

| Amide Coupling | R-COOH, Coupling Agent (e.g., PyBOP) | N-((2,6-dichloropyridin-4-yl)methyl)acetamide derivatives nih.gov |

Introduction of Diverse Functional Groups at the Pyridine Ring and Side Chain

The structure of this compound offers multiple sites for introducing diverse functional groups.

Side Chain Modification : The azide group is not only a precursor to amines but can also undergo other transformations. For example, it can react with organophosphines in the Staudinger ligation to form amide bonds or participate in aza-Wittig reactions.

Pyridine Ring Substitution : The two chlorine atoms at the 2- and 6-positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups, including alkoxy, amino, and cyano groups. The reaction conditions can often be tuned to achieve mono- or di-substitution. Substituted pyridines are important intermediates for numerous organic syntheses, including pharmaceuticals and energetic materials. researchgate.netgoogle.com For instance, treatment with sodium methoxide (B1231860) could yield methoxy-substituted pyridines. researchgate.net

This dual reactivity makes this compound a highly adaptable scaffold for creating tailored building blocks with specific functionalities required for complex target-oriented synthesis. nih.gov

Role in Medicinal Chemistry Intermediate Synthesis (Focus on Chemical Synthesis Pathways)

Substituted pyridines are key structural motifs in many pharmaceuticals. google.com The compound this compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility lies in its ability to introduce a dichloropyridyl fragment, which can be a crucial pharmacophore or a scaffold for further elaboration.

For example, the related intermediate 4-amino-2,6-dichloropyridine (B16260) is a precursor in the synthesis of fully substituted energetic pyridine derivatives and can also serve as an important intermediate for medicinal compounds. researchgate.net The synthesis pathway often involves nitration followed by reduction. researchgate.net Similarly, this compound provides a pathway to introduce a -CH₂- linker to a nitrogen heterocycle, a common structural element in drug candidates.

The synthetic pathway to a potential drug molecule might involve an initial click reaction to attach a specific side chain via a triazole linker, followed by selective nucleophilic substitution of one or both chlorine atoms to build the final target structure. The ability to perform these reactions sequentially and with high selectivity is a key advantage in multi-step syntheses, streamlining the production of complex medicinal chemistry intermediates.

Design and Synthesis of Advanced Synthons

In the landscape of organic synthesis, a synthon is an idealized fragment of a molecule used in retrosynthetic analysis to devise a synthetic route. "this compound" serves as a valuable synthon for the introduction of the "2,6-dichloro-4-pyridylmethyl" moiety. The design of this synthon is predicated on the robust and selective reactivity of the azido group, which allows for its incorporation into larger molecules without interfering with the pyridine core or its chloro-substituents under many reaction conditions.

The synthesis of "this compound" is logically derived from its commercially available precursor, "4-(Bromomethyl)-2,6-dichloropyridine". The conversion is a standard nucleophilic substitution reaction where the bromide is displaced by an azide anion, typically from sodium azide. This reaction is generally high-yielding and proceeds under mild conditions, making the target synthon readily accessible.

Table 1: Representative Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-(Bromomethyl)-2,6-dichloropyridine (B62455) | Sodium Azide | Acetone/Water | 25 | 4 | >95 |

| 4-(Bromomethyl)-2,6-dichloropyridine | Sodium Azide | Dimethylformamide (DMF) | 25 | 2 | >95 |

This interactive table presents typical conditions for the synthesis of the title compound from its bromo-precursor. The yields are representative of this type of nucleophilic substitution.

The resulting "this compound" is an advanced synthon due to the orthogonal reactivity of its functional groups. The azide can undergo a variety of transformations, most notably cycloadditions and reductions, while the chloro groups on the pyridine ring are susceptible to nucleophilic aromatic substitution, and the pyridine nitrogen can be quaternized or coordinated to metal centers. This allows for a stepwise and controlled construction of complex molecules.

Methodologies for Incorporating Pyridine-Azide Motifs into Larger Systems

The primary utility of the pyridine-azide motif in "this compound" lies in its ability to be seamlessly integrated into larger molecular frameworks. The azide group is particularly well-suited for this role due to its participation in highly efficient and selective "click chemistry" reactions.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent of these methods. This reaction forms a stable 1,2,3-triazole ring by covalently linking the azide-functionalized pyridine with a terminal alkyne. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal strategy for late-stage functionalization in the synthesis of complex molecules.

Table 2: Representative Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Azide Component | Alkyne Component | Catalyst | Solvent | Product |

| This compound | Phenylacetylene | CuSO4/Sodium Ascorbate | t-BuOH/H2O | 1-((2,6-Dichloropyridin-4-yl)methyl)-4-phenyl-1H-1,2,3-triazole |

| This compound | Propargyl Alcohol | Copper(I) Iodide | Tetrahydrofuran (THF) | (1-((2,6-Dichloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |

This interactive table illustrates the application of "this compound" in click chemistry, a powerful tool for molecular construction. The products shown are the expected outcomes of these highly reliable reactions.

Beyond click chemistry, the azide group can be reduced to a primary amine, providing a route to amide, sulfonamide, or imine linkages. This transformation significantly expands the synthetic utility of the "2,6-dichloro-4-pyridylmethyl" unit, allowing its incorporation into peptides, polymers, and other functional materials through well-established amine chemistries.

Contributions to Material Science Precursor Development (Focus on Chemical Synthesis Pathways)

The unique electronic properties and rigid structure of the pyridine ring make it a desirable component in advanced materials. "this compound" serves as a key precursor in this domain, enabling the synthesis of specialized monomers and building blocks for functional materials.

Monomer Synthesis for Specialized Polymer Architectures

The bifunctional nature of "this compound" makes it an excellent candidate for monomer synthesis. The azidomethyl group can be used as a reactive handle for polymerization or for grafting onto existing polymer backbones. For instance, through click chemistry with a di-alkyne, it can be used to create highly functionalized polymers with pendant dichloropyridine units. These units can then be further modified via substitution of the chloro groups, allowing for the tuning of the polymer's properties.

Alternatively, the chloro groups on the pyridine ring can be subjected to polymerization reactions, such as in transition-metal-catalyzed cross-coupling polymerizations. In such a scenario, the azidomethyl group would remain as a pendant functional group that can be used for post-polymerization modification, for example, by "clicking" on fluorescent tags, cross-linking agents, or bioactive molecules. This approach allows for the creation of polymers with precisely controlled architectures and functionalities.

Building Blocks for Self-Assembled Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures. The "this compound" molecule possesses several features that make it an attractive building block for such systems. The pyridine nitrogen can coordinate to metal ions, driving the formation of metallo-supramolecular structures. The aromatic ring can participate in π-π stacking interactions, which are crucial for the stability of many self-assembled architectures.

By chemically modifying the azidomethyl group, for instance, by converting it to a triazole with a long alkyl chain via click chemistry, amphiphilic molecules can be created. These amphiphiles, possessing a polar pyridine head and a nonpolar tail, could self-assemble in solution to form micelles, vesicles, or other nanostructures. The dichloropyridine unit within these assemblies offers sites for further functionalization, potentially leading to the development of novel drug delivery systems or sensors.

Theoretical and Computational Studies of 4 Azidomethyl 2,6 Dichloropyridine

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 4-(azidomethyl)-2,6-dichloropyridine is primarily dictated by the interplay of the π-system of the pyridine (B92270) ring and the electronic effects of its substituents: the two chlorine atoms and the azidomethyl group. Molecular orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within the molecule, which in turn governs its reactivity and spectroscopic properties. uoanbar.edu.iqslideshare.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's chemical behavior. For pyridine derivatives, the HOMO and LUMO are typically π-type orbitals associated with the aromatic ring. ias.ac.in However, the substituents significantly perturb these orbitals.

Substituent Effects:

4-(azidomethyl) group: The azidomethyl group (-CH₂N₃) is primarily an electron-withdrawing group due to the electronegativity of the nitrogen atoms. The methylene (B1212753) (-CH₂) spacer insulates the pyridine ring from the direct mesomeric effects of the azide (B81097) group. Therefore, its primary influence is an inductive withdrawal, which would further lower the HOMO and LUMO energies.

The HOMO is expected to be localized primarily on the pyridine ring, with some contribution from the p-orbitals of the chlorine atoms. The LUMO is also expected to be a π* orbital of the pyridine ring. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a crucial indicator of chemical reactivity and stability. windows.net A larger gap implies higher stability and lower reactivity. youtube.com Based on studies of similar dichlorinated pyridines and other substituted aromatics, the electron-withdrawing nature of all substituents would likely result in a relatively large HOMO-LUMO gap for this compound, suggesting considerable kinetic stability. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Primary Character | Expected Energy Level | Key Influencing Factors |

|---|---|---|---|

| HOMO | π-orbital on the pyridine ring | Lowered | Inductive withdrawal by Cl and -CH₂N₃ groups |

| LUMO | π*-orbital on the pyridine ring | Lowered | Inductive withdrawal by Cl and -CH₂N₃ groups |

| HOMO-LUMO Gap | Relatively Large | High | Combined electron-withdrawing effects |

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), can predict the most likely sites of reactivity and the energy barriers for potential reactions. universiteitleiden.nl

The azide functional group is known for its participation in several key reactions, most notably 1,3-dipolar cycloadditions and thermal or photochemical decomposition to a nitrene.

1,3-Dipolar Cycloaddition: The reaction of the azide group with an alkyne or a strained alkene is a common transformation. Computational studies on phenyl azide cycloadditions show that these reactions are typically concerted but can be highly asynchronous. acs.org The activation energy is influenced by the electronic properties of both the azide and the dipolarophile, as well as the energy required to distort the reactants into the transition state geometry. acs.orgwikipedia.org For this compound, the electron-withdrawing nature of the dichloropyridyl group would slightly decrease the energy of the azide's HOMO and LUMO, potentially affecting its reactivity profile in cycloadditions compared to simpler benzyl (B1604629) azides. researchgate.net

Nitrene Formation: Azides can lose N₂ to form highly reactive nitrenes. Computational studies have investigated the energetics of this decomposition. researchgate.net The transition state for this process involves the elongation of the N-N₂ bond. The resulting nitrene can then undergo various reactions, such as C-H insertion or cyclization.

DFT calculations can provide insights into the reactivity of the different functional groups.

Azide Group: The three nitrogen atoms of the azide group have different partial charges. The terminal nitrogen is typically the most nucleophilic site and the primary point of attack in cycloaddition reactions. acs.org

Halogen Reactivity: The chlorine atoms at the 2 and 6 positions are potential sites for nucleophilic aromatic substitution (SₙAr). However, such reactions on pyridine rings are generally difficult and require harsh conditions or activation by strong electron-withdrawing groups. DFT calculations on dichloropurines have been used to compare the reactivity of different chlorine atoms. researchgate.net In this compound, the combined electron-withdrawing effect of the second chlorine and the azidomethyl group would make the ring electron-deficient and more susceptible to nucleophilic attack than pyridine itself. The C2 and C6 positions are the most likely sites for such an attack. Computational modeling of the transition states for SₙAr reactions could predict the feasibility and regioselectivity of such transformations. nih.gov

Table 3: Predicted Reactivity Sites and Reaction Types

| Functional Group | Reactive Site(s) | Predicted Reaction Type(s) | Computational Insight |

|---|---|---|---|

| Azide | Terminal Nitrogen | 1,3-Dipolar Cycloaddition | Transition state analysis can predict activation barriers and regioselectivity. acs.org |

| Azide | N/A | Thermal/Photochemical Nitrene Formation | Calculation of the N-N₂ bond dissociation energy. researchgate.net |

| Dichloro-Pyridine | C2 and C6 positions | Nucleophilic Aromatic Substitution (SₙAr) | MEP analysis to identify electrophilic sites; transition state calculations for reaction barriers. |

Spectroscopic Property Prediction and Elucidation (Theoretical Basis Only)

DFT and other quantum chemical methods are powerful tools for predicting spectroscopic properties, which can aid in the structural elucidation of molecules. uctm.edu

NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. The chemical shifts of the pyridine ring protons (at C3 and C5) and carbons would be influenced by the strong electron-withdrawing effects of the adjacent chlorine atoms and the azidomethyl group at C4. These effects generally lead to a downfield shift (higher ppm values). DFT calculations on substituted pyridines have shown good correlation with experimental NMR data. ijcrt.org

IR Spectroscopy: The most characteristic vibrational frequency would be the asymmetric stretch of the azide group (-N₃), which is typically observed as a strong, sharp band in the range of 2100-2160 cm⁻¹. researchgate.net DFT calculations can predict the entire vibrational spectrum, including the C-Cl stretching modes (typically 600-800 cm⁻¹) and the various pyridine ring vibrations. nih.gov

UV-Vis Spectroscopy: The electronic absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT). nih.gov Substituted pyridines typically exhibit π → π* transitions. The electron-withdrawing substituents are expected to cause a slight shift in the absorption maxima compared to unsubstituted pyridine.

Table 4: Theoretically Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Key Feature | Predicted Range/Value | Basis of Prediction |

|---|---|---|---|

| ¹³C NMR | C2, C6 | Downfield shift | Strong deshielding from adjacent Cl and N atoms. |

| ¹H NMR | H3, H5 | Downfield shift | Deshielding from electron-withdrawing substituents. |

| IR Spectroscopy | Azide asymmetric stretch (νₐₛ(N₃)) | ~2100-2160 cm⁻¹ | Characteristic frequency for organic azides. researchgate.net |

| UV-Vis Spectroscopy | λₘₐₓ (π → π*) | ~260-280 nm | Based on TD-DFT studies of similar substituted pyridines. nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phenyl azide |

| 5-azidomethyl-8-hydroxyquinoline |

Future Research Directions and Unexplored Avenues

Development of Novel Green Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research should prioritize the development of green synthetic methodologies for 4-(azidomethyl)-2,6-dichloropyridine, moving away from traditional methods that may involve hazardous reagents or generate significant waste.

Key areas of focus could include:

Enzymatic Synthesis: Exploring the use of enzymes, such as haloperoxidases or azidotransferases, for the synthesis or modification of this compound could offer a highly selective and environmentally friendly alternative to conventional chemical methods.

Catalytic Approaches: The development of novel catalysts, including metal-organic frameworks (MOFs) or nanoparticles, could enable more efficient and selective synthesis with reduced energy consumption and waste generation. nih.gov

Benign Solvents: Investigating the use of greener solvents, such as supercritical fluids or bio-based solvents, can significantly reduce the environmental impact of the synthesis process. mdpi.com

| Synthetic Approach | Potential Advantages | Challenges |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste. | Enzyme stability and cost, substrate specificity. |

| Nanocatalysis | High catalytic activity, recyclability, tunable properties. nih.gov | Catalyst leaching, potential for aggregation. |

| Supercritical Fluids | Enhanced reaction rates, easy product separation. | High pressure and temperature requirements. |

| Bio-based Solvents | Renewable resource, lower toxicity. | Compatibility with reagents, purification challenges. |

Exploration of Unconventional Reactivity Profiles

The reactivity of this compound is largely dictated by the azido (B1232118) group and the chlorinated pyridine (B92270) ring. While conventional reactions of these functional groups are well-documented, future research should delve into unconventional reactivity profiles to uncover novel synthetic pathways.

Potential areas for exploration include:

Photocatalysis: Utilizing visible-light photocatalysis could enable novel transformations of the azido group or the pyridine ring under mild conditions, potentially leading to the formation of unique molecular architectures. nih.gov

Electrochemistry: Employing electrochemical methods for the reduction or oxidation of this compound could provide access to reactive intermediates that are not easily generated through traditional chemical means.

Mechanochemistry: Investigating solvent-free mechanochemical reactions could offer a more sustainable and efficient route to derivatives of this compound.

| Reaction Type | Potential Transformation | Key Advantages |

| 1,3-Dipolar Cycloadditions | Synthesis of triazoles and other heterocycles. | High atom economy, wide substrate scope. rsc.org |

| Staudinger Reaction | Formation of aza-ylides for further functionalization. | Mild conditions, high yields. rsc.org |

| C-H Activation | Direct functionalization of the pyridine ring. | Step-economy, reduced pre-functionalization. |

| Denitrogenative Annulation | Formation of fused heterocyclic systems. | Access to complex molecular scaffolds. |

Integration into Flow Chemistry and Automation Platforms

The integration of this compound into flow chemistry and automated synthesis platforms presents a significant opportunity to enhance synthetic efficiency, safety, and scalability. mdpi.com The reactive nature of the azido group makes it particularly well-suited for the controlled environment of a flow reactor. soci.org

Future research in this area should focus on:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound would allow for on-demand production and minimize the handling of potentially hazardous intermediates. mdpi.com

Automated Derivatization: Creating automated platforms for the rapid derivatization of this compound would accelerate the discovery of new functional molecules. This could involve the use of robotic systems to perform a variety of reactions in a high-throughput manner. youtube.com

In-line Analysis: Incorporating in-line analytical techniques, such as spectroscopy and chromatography, would enable real-time monitoring and optimization of reactions involving this compound.

| Platform | Key Benefits | Implementation Goals |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability. mdpi.com | Development of a continuous synthesis protocol. |

| Automated Synthesis | High-throughput screening, rapid library generation. youtube.com | Creation of a diverse library of derivatives. |

| In-line Analytics | Real-time reaction monitoring, process optimization. | Integration with spectroscopic and chromatographic techniques. |

Design of Next-Generation Functional Molecules Utilizing its Unique Structure

The distinct structural features of this compound make it an attractive scaffold for the design of next-generation functional molecules with applications in various fields, including medicinal chemistry and materials science.

Future design efforts could target:

Bioactive Compounds: The dichloropyridine moiety is a common feature in many bioactive compounds. The azidomethyl group can be used as a versatile handle for the introduction of various pharmacophores through click chemistry or other ligation reactions, potentially leading to the discovery of novel therapeutic agents.

Molecular Probes: The azide (B81097) group can be readily modified with fluorophores or other reporter groups, making this compound a valuable precursor for the development of molecular probes for biological imaging and sensing applications.

Functional Materials: The ability of the azide group to participate in polymerization reactions opens up possibilities for the incorporation of the this compound unit into novel polymers and materials with unique electronic or optical properties.

| Application Area | Design Strategy | Potential Functional Molecules |

| Medicinal Chemistry | Click chemistry-based derivatization, bioisosteric replacements. | Kinase inhibitors, antibacterial agents. |

| Chemical Biology | Attachment of fluorophores, biotin, or other tags. | Fluorescent probes, affinity-based probes. |

| Materials Science | Polymerization via azide-alkyne cycloaddition. | Conductive polymers, functional coatings. |

Q & A

Q. What are the established synthetic routes for 4-(Azidomethyl)-2,6-dichloropyridine, and what reaction conditions optimize yield?

The synthesis typically involves functionalizing 2,6-dichloropyridine at the 4-position. A common approach is nucleophilic substitution using sodium azide (NaN₃) or azidomethylating agents under palladium catalysis. For example, 2,6-dichloropyridine (CAS 2402-78-0) can react with trimethylamine azide in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours . Catalytic systems like CuI or Pd(PPh₃)₄ improve regioselectivity. Yield optimization requires inert atmospheres (N₂/Ar) and monitoring by TLC or HPLC to minimize side reactions (e.g., over-azidation).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., azidomethyl proton signals at δ 4.1–4.3 ppm).

- IR : The azide group shows a strong absorption band near 2100 cm⁻¹ .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for verifying stereochemistry and bond lengths .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₆H₅Cl₂N₄; theoretical MW 206.99).

Advanced Research Questions

Q. How does the azidomethyl group influence reactivity in click chemistry applications?

The azide moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. Key considerations:

Q. How can researchers resolve contradictions in reported synthetic yields or purity levels?

Discrepancies often arise from:

- Impurity sources : Residual solvents (DMF, THF) or unreacted 2,6-dichloropyridine. Use HPLC with a C18 column (λ = 254 nm) for quantification .

- Photodegradation : The azide group is light-sensitive. Store compounds in amber vials under N₂ .

- Method validation : Compare results with peer studies using standardized protocols (e.g., USP guidelines).

Q. What strategies mitigate risks associated with the compound’s thermal instability?

- Handling : Avoid grinding or heating above 80°C without solvent dilution.

- Storage : Keep at –20°C in desiccated, light-proof containers.

- Safety protocols : Follow NFPA 704 guidelines (flammability: 1, reactivity: 3) and use blast shields during scale-up .

Applications in Drug Discovery

Q. How is this compound utilized in designing HIV reverse transcriptase inhibitors?

Dichloropyridine derivatives are scaffolds for non-nucleoside inhibitors (NNRTIs). The azidomethyl group can:

Q. What role does it play in metal-ligand complexes for catalytic or therapeutic applications?

The pyridine nitrogen and azide group act as ligands for transition metals (e.g., Mn, Cu). Example:

- Antioxidant activity : Manganese complexes with azidomethyl-pyridine ligands show superoxide dismutase (SOD) mimicry in vitro .

- Catalysis : Pd(II) complexes enable Suzuki-Miyaura couplings in aqueous media .

Troubleshooting and Method Optimization

Q. Why might Pd-catalyzed amination fail during synthesis, and how can this be addressed?

Common issues:

- Catalyst deactivation : Use fresh Pd(PPh₃)₄ or switch to BrettPhos-Pd-G3 for higher activity.

- Solvent choice : Replace DMF with dioxane/toluene mixtures to reduce coordination competition .

- Substrate purity : Pre-purify 2,6-dichloropyridine via recrystallization (hexane/EtOAc).

Q. How to differentiate byproducts in azidomethylation reactions?

- LC-MS : Identify [M+16] peaks (oxidation byproducts) or [M–N₂] fragments (azide decomposition).

- ²⁹Si NMR : Trace siloxane contaminants from glassware may require passivation .

Safety and Compliance

Q. What are the critical safety protocols for handling azidomethyl derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.